8-Fluoroisoquinoline-5-carboxylic acid

Description

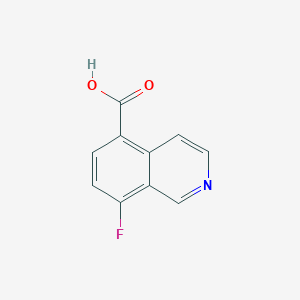

8-Fluoroisoquinoline-5-carboxylic acid (CAS: 1368079-46-2) is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound. Its molecular formula is C₁₀H₆FNO₂, featuring a fluorine substituent at position 8 and a carboxylic acid group at position 5 on the isoquinoline core. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine, which can modulate acidity, lipophilicity, and bioactivity. Isoquinoline derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science, making structural analogs of this compound valuable for comparative studies .

Properties

IUPAC Name |

8-fluoroisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGNHXFHLHSIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by functionalization to introduce the carboxylic acid group . Another approach involves direct fluorination of isoquinoline derivatives under controlled conditions .

Industrial Production Methods: Industrial production of 8-fluoroisoquinoline-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The carboxylic acid group plays a crucial role in the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The position of substituents (fluorine and carboxylic acid) significantly influences physicochemical and biological properties. Key analogs include:

*Similarity scores (0–1) are calculated based on structural and functional group alignment .

- 7-Fluoroisoquinoline-5-carboxylic acid (similarity score 0.90) may exhibit stronger intramolecular hydrogen bonding due to proximity between fluorine and carboxylic acid groups .

- Quinoline vs. Isoquinoline Core: 8-Fluoroquinoline-5-carboxylic acid shares the same substituent positions but differs in nitrogen placement. Quinoline derivatives often show distinct pharmacological profiles (e.g., topoisomerase inhibition) compared to isoquinoline analogs .

Functional Group Modifications

Amino-Substituted Analogs

- 5-Aminoisoquinoline-8-carboxylic acid (CAS: 887591-08-4): Replacing fluorine with an amino group (-NH₂) increases polarity (Topological Polar Surface Area: 76.2 vs. 50–60 for fluoro analogs) and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability .

Hydroxy-Substituted Analogs

- 5-Hydroxyisoquinoline-4-carboxylic acid (CAS: 76344-95-1): A hydroxyl group at C5 introduces pH-dependent solubility and metal-chelating properties, useful in antimicrobial applications .

Physicochemical Properties

- Lipophilicity: Fluorine substitution marginally increases logP compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .

- Acidity : The carboxylic acid group (pKa ~2–3) is critical for salt formation and solubility in aqueous buffers .

Biological Activity

8-Fluoroisoquinoline-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, carboxylation, and cyclization processes. The presence of the fluorine atom is crucial as it influences the compound's lipophilicity and biological interactions.

Antiviral Activity

Recent studies have evaluated the antiviral properties of various carboxylic acid derivatives, including this compound. In a comparative analysis, compounds were tested against Hepatitis B Virus (HBV) replication. The 50% effective concentration (EC50) values were measured alongside cytotoxicity data to determine selectivity indices (SI) for potential therapeutic applications.

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| This compound | 0.35 | >200 | >571 |

| NVR 3-778 | 0.38 | 13.65 | 36 |

The selectivity index indicates that this compound exhibits significantly lower cytotoxicity compared to NVR 3-778, suggesting a favorable safety profile for further development in antiviral therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its effects on various cancer cell lines revealed that it could induce apoptosis and cell cycle arrest in the G1 phase. The IC50 values for different cell lines were recorded, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

| SNB-75 | 85.00 |

The results showed that treatment with this compound led to significant increases in G1 phase cells, indicating its role in inhibiting cell proliferation .

Case Study: Antiviral Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of this compound to Hep38.7-Tet cells. The study concluded that the compound effectively reduced HBV replication without significant cytotoxic effects at therapeutic doses.

Case Study: Cancer Cell Line Sensitivity

Further investigations into cancer cell lines demonstrated that this compound exhibited potent activity against human CNS cancer cells (SNB-75). The compound's mechanism was attributed to its ability to interact with specific kinase pathways involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.